molecular formula C18H23ClN2 B195855 Desipramine hydrochloride CAS No. 58-28-6

Desipramine hydrochloride

Cat. No. B195855
CAS RN: 58-28-6
M. Wt: 302.8 g/mol
InChI Key: XAEWZDYWZHIUCT-UHFFFAOYSA-N
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Description

  • Scientific Research Applications

      Chemistry: Desipramine serves as a valuable tool for studying neurotransmitter reuptake mechanisms and receptor interactions.

      Biology: Researchers explore its effects on neuronal signaling, neurotransmitter transporters, and cellular responses.

      Medicine: Beyond depression, it has been investigated for pain management (e.g., neuropathic pain) and functional dyspepsia.

      Industry: Its industrial applications may include pharmaceutical synthesis and drug development.

  • Mechanism of Action

    • Desipramine inhibits the norepinephrine transporter (NET) and, to a lesser extent, the serotonin transporter (SERT).
    • By blocking NET, it increases norepinephrine levels in the synaptic cleft, modulating mood and arousal.
    • Other effects (α1-blocking, antihistamine) contribute to its overall pharmacological profile.
  • Safety and Hazards

    Desipramine may cause serious side effects, including mood or behavior changes, anxiety, panic attacks, trouble sleeping, and suicidal thoughts or behaviors. It may also cause physical symptoms such as easy bruising, unusual bleeding, a light-headed feeling, confusion, hallucinations, unusual thoughts or behavior, blurred vision, tunnel vision, eye pain or swelling, and seeing halos around lights . It is not approved for use in pediatric patients .

    Biochemical Analysis

    Biochemical Properties

    Desipramine hydrochloride interacts with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . Secondary amine TCAs, such as desipramine, are more potent inhibitors of norepinephrine reuptake than tertiary amine TCAs . It also interacts with histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors .

    Cellular Effects

    This compound exerts a positive effect on mood in depressed individuals . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism. It down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

    Molecular Mechanism

    This compound selectively blocks the reuptake of norepinephrine from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent . The antidepressant effects of TCAs like desipramine are thought to be due to an overall increase in serotonergic neurotransmission .

    Temporal Effects in Laboratory Settings

    The acute effects of desipramine include inhibition of noradrenaline reuptake at noradrenergic nerve endings and inhibition of serotonin reuptake at the serotoninergic nerve endings in the central nervous system . Over time, desipramine may cause sedation in non-depressed individuals .

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages . For instance, at a dose of 40 mg/kg, nortriptyline hydrochloride caused a statistically significant decrease in nocifensive behavior in both the formalin and the capsaicin test .

    Metabolic Pathways

    This compound is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . 2-hydroxydesipramine is thought to retain some amine reuptake inhibition and may possess cardiac depressant activity .

    Transport and Distribution

    This compound is rapidly and almost completely absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism . Approximately 70% of desipramine is excreted in the urine .

    Subcellular Localization

    The cellular and subcellular distribution of desipramine in rat brain was studied using electron microscope autoradiography and subcellular fractionation . A considerable proportion of label was found to be bound to the membranes of presynaptic nerve terminals, as well as to sites inside those terminals .

    Preparation Methods

    • Desipramine can be synthesized through various routes, but the most common method involves cyclization of 10,11-dihydro-5H-dibenzo[b,f]azepine with N-methylpropan-1-amine.
    • Industrial production methods typically utilize efficient synthetic processes to achieve high yields and purity.
  • Chemical Reactions Analysis

    • Desipramine undergoes several reactions, including oxidation, reduction, and substitution.
    • Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide).
    • Major products include N-methylated derivatives and various substituted forms.
  • Comparison with Similar Compounds

    • Desipramine’s uniqueness lies in its balanced pharmacological profile, combining NRI activity with tolerable side effects.
    • Similar compounds include other TCAs (e.g., imipramine, amitriptyline) and newer antidepressants (e.g., SSRIs, serotonin-norepinephrine reuptake inhibitors).

    properties

    { "Design of the Synthesis Pathway": "The synthesis of Desipramine hydrochloride involves the conversion of Imipramine to Desipramine followed by the addition of hydrochloric acid.", "Starting Materials": ["Imipramine", "Sodium hydroxide", "Hydrochloric acid", "Ethanol"], "Reaction": [ "Imipramine is dissolved in ethanol and heated with sodium hydroxide.", "The reaction mixture is cooled and filtered to obtain the intermediate product Desipramine.", "Hydrochloric acid is added to the intermediate product to form Desipramine hydrochloride.", "The resulting solid is filtered, washed and dried to obtain the final product." ] }

    CAS RN

    58-28-6

    Molecular Formula

    C18H23ClN2

    Molecular Weight

    302.8 g/mol

    IUPAC Name

    3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylazanium;chloride

    InChI

    InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H

    InChI Key

    XAEWZDYWZHIUCT-UHFFFAOYSA-N

    SMILES

    CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl

    Canonical SMILES

    C[NH2+]CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-]

    Appearance

    White To Off-White Solid

    Other CAS RN

    58-28-6

    Pictograms

    Irritant; Health Hazard

    Purity

    > 95%

    quantity

    Milligrams-Grams

    Related CAS

    50-47-5 (Parent)

    solubility

    >45.4 [ug/mL] (The mean of the results at pH 7.4)

    synonyms

    Apo Desipramine
    Apo-Desipramine
    Demethylimipramine
    Desipramine
    Desipramine Hydrochloride
    Desmethylimipramine
    Hydrochloride, Desipramine
    Norpramin
    Novo Desipramine
    Novo-Desipramine
    Nu Desipramine
    Nu-Desipramine
    Pertofran
    Pertofrane
    Pertrofran
    Petylyl
    PMS Desipramine
    PMS-Desipramine
    Ratio Desipramine
    ratio-Desipramine

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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